tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate
Description
Properties
Molecular Formula |
C12H26N2O3 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-aminopropoxy)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H26N2O3/c1-12(2,3)17-11(15)14(4)8-6-10-16-9-5-7-13/h5-10,13H2,1-4H3 |
InChI Key |
HFJJYXCWZMNFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCOCCCN |
Origin of Product |
United States |
Preparation Methods
Boc Protection of N-Methyl Hydroxylamine
- Starting from commercially available N-methyl hydroxylamine hydrochloride, the secondary amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl N-methyl-N-hydroxycarbamate.
- This reaction typically proceeds at room temperature over 4 hours with a high yield (~86%).
- Purification is achieved by washing and standard extraction techniques.
Azide Substitution and Reduction to Amino Group
- The chlorine atom on the propyl chain is substituted by sodium azide (NaN3) in DMF at elevated temperature (~95°C) for 2 hours to form the azido intermediate.
- The azido group is then reduced to the primary amine using triphenylphosphine in a biphasic mixture of dichloromethane and water at room temperature over 12 hours.
- This step affords tert-butyl (3-aminopropoxy)(methyl)carbamate in high yield (~95%).
Optional Functionalization (e.g., Acrylamide Formation)
- The primary amine can be further functionalized by reaction with acryloyl chloride in the presence of sodium bicarbonate in a biphasic chloroform/water system to yield acrylamide derivatives.
- This step demonstrates the versatility of the amino-functionalized carbamate for further synthetic applications.
Alternative Synthesis via N,N-Bis(3-aminopropyl)methylamine
- Another reported method involves the reaction of N,N-bis(3-aminopropyl)methylamine with di-tert-butyl dicarbonate to directly form the Boc-protected carbamate.
- This route may provide a more straightforward synthesis but requires careful control of stoichiometry and reaction conditions to avoid over-protection or incomplete reaction.
Summary Table of Preparation Steps
| Step | Reactants / Reagents | Conditions | Yield (%) | Product | Notes |
|---|---|---|---|---|---|
| 1 | N-methyl hydroxylamine hydrochloride + Boc2O | Room temp, 4 h | 86 | tert-butyl N-methyl-N-hydroxycarbamate | High yield, Boc protection |
| 2 | Boc-protected hydroxylamine + 3-iodo-1-chloropropane + NaH | DMF, RT | 25 | tert-butyl (3-chloropropoxy)(methyl)carbamate | Moderate yield, alkylation step |
| 3 | Chloropropoxy intermediate + NaN3 | DMF, 95°C, 2 h | 58 | tert-butyl (3-azidopropoxy)(methyl)carbamate | Azide substitution |
| 4 | Azido intermediate + triphenylphosphine + Na2CO3 | DCM/H2O, RT, 12 h | 95 | tert-butyl (3-aminopropoxy)(methyl)carbamate | Reduction to amine |
| 5* | Amino intermediate + acryloyl chloride + NaHCO3 | CHCl3/H2O, RT | Variable | tert-butyl (3-acrylamidopropoxy)(methyl)carbamate | Optional functionalization |
| Alt. | N,N-Bis(3-aminopropyl)methylamine + Boc2O | Controlled conditions | Not specified | Boc-protected carbamate | Alternative direct Boc protection route |
*Step 5 is an optional derivatization step.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key Observations :
- Boc Protection : All compounds share the Boc group, enabling acid-labile deprotection .
- Chain Flexibility: The aminopropoxypropyl backbone in the target compound contrasts with extended ethoxy chains (e.g., CAS 194920-62-2) or aromatic substituents (e.g., quinazolinyl or phenoxy groups) .
- Reactivity: The methyl group on the nitrogen in the target compound may reduce nucleophilicity compared to non-methylated analogues, affecting coupling efficiency .
Key Observations :
Physicochemical Properties
Biological Activity
Tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 229.31 g/mol. The compound features a tert-butyl group, a propoxy chain, and a carbamate functional group, which contribute to its solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with carbamate moieties often interact with enzymes, potentially inhibiting their activity. This inhibition can affect various metabolic pathways.
- Receptor Binding : The structure may allow for binding to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.
In Vitro Studies
Several studies have investigated the biological effects of related compounds. For instance, research on similar carbamate derivatives has shown promising results in cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 0.47 | CREB inhibition |
| Compound B | MCF-7 (breast cancer) | 0.31 | Antiproliferative |
| Compound C | MDA-MB-231 (breast cancer) | 73 | Growth inhibition |
These findings indicate that modifications in the structure can significantly impact the potency and selectivity of the compounds against various cancer cell lines .
Case Studies
- Anticancer Activity : In a study examining the effects of various carbamate derivatives on cancer cell proliferation, tert-butyl derivatives showed significant inhibition of growth in multiple cancer types, including breast and lung cancers. The mechanism was primarily through the inhibition of transcription factors involved in cell growth regulation .
- Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds against neurodegenerative diseases like Alzheimer's disease (AD). The compounds exhibited a reduction in inflammatory markers and oxidative stress in neuronal cells, suggesting a protective effect against AD pathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
